molecular formula C14H18ClN3S B6351149 1-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)piperazine hydrochloride CAS No. 2301849-67-0

1-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)piperazine hydrochloride

Cat. No. B6351149
CAS RN: 2301849-67-0
M. Wt: 295.8 g/mol
InChI Key: BHHHYDQJDNTFND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)piperazine hydrochloride (MPTZ-HCl) is a synthetic compound that has been used in a variety of scientific research applications. It is a member of the piperazine family and is a derivative of the thiazole ring. It is a white solid, soluble in water and ethanol, and has a melting point of around 125°C. MPTZ-HCl has been used in a variety of biochemical and physiological studies and has demonstrated a wide range of applications.

Scientific Research Applications

1-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)piperazine hydrochloride has been used in a variety of scientific research applications. It has been used in the study of cell signaling pathways, as it has been found to inhibit the activity of protein kinase C (PKC). It has also been used in the study of neurotransmission, as it has been shown to inhibit the release of dopamine from neurons. Additionally, 1-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)piperazine hydrochloride has been used in the study of drug metabolism, as it has been found to inhibit the activity of cytochrome P450 enzymes.

Mechanism of Action

The mechanism of action of 1-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)piperazine hydrochloride is not fully understood. However, it is believed to act as an inhibitor of PKC, which is involved in the regulation of cell signaling pathways. It is also believed to inhibit the release of dopamine from neurons, which is involved in neurotransmission. Additionally, it is believed to inhibit the activity of cytochrome P450 enzymes, which are involved in drug metabolism.
Biochemical and Physiological Effects
1-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)piperazine hydrochloride has been found to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the activity of PKC, as well as inhibit the release of dopamine from neurons. It has also been found to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs. Additionally, it has been found to have anti-inflammatory and anti-oxidant effects in animal models.

Advantages and Limitations for Lab Experiments

1-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)piperazine hydrochloride has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is a relatively inexpensive compound, making it accessible for a wide range of research applications. Additionally, it is relatively easy to synthesize and is relatively stable, making it suitable for long-term storage. However, it has a relatively low solubility in water and is not suitable for use in human clinical trials.

Future Directions

There are a number of potential future directions for the use of 1-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)piperazine hydrochloride. One potential direction is the use of 1-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)piperazine hydrochloride in the development of novel drugs for the treatment of neurological disorders. Additionally, it could be used in the development of new compounds for the treatment of inflammation and oxidative stress. Additionally, it could be used in the development of new compounds for the inhibition of cytochrome P450 enzymes, which are involved in drug metabolism. Finally, it could be used in the development of new compounds for the treatment of cancer.

Synthesis Methods

1-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)piperazine hydrochloride can be synthesized through a variety of methods. One method involves the reaction of piperazine and 1-(5-methyl-4-phenyl-1,3-thiazol-2-yl) acetic acid, followed by treatment with hydrochloric acid. Another method involves the reaction of piperazine with 1-(5-methyl-4-phenyl-1,3-thiazol-2-yl) ethyl ester, followed by treatment with hydrochloric acid. Both methods result in the formation of the desired compound, 1-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)piperazine hydrochloride.

properties

IUPAC Name

5-methyl-4-phenyl-2-piperazin-1-yl-1,3-thiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3S.ClH/c1-11-13(12-5-3-2-4-6-12)16-14(18-11)17-9-7-15-8-10-17;/h2-6,15H,7-10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHHHYDQJDNTFND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)N2CCNCC2)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)piperazine hydrochloride

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